KAG-308

EP4 receptor Prostanoid receptor Receptor selectivity

KAG-308 is the definitive EP4 agonist for research programs demanding an orally bioavailable, highly selective probe with disease-modifying efficacy validated beyond standard-of-care. With a Ki of 2.57 nM and >500-fold selectivity over EP1/EP2, it eliminates off-target confounding. Key differentiators: superior mucosal healing vs. sulfasalazine in DSS-colitis, synovium/cartilage penetration in OA, and colorectal carcinogenesis prevention in AOM/DSS-CAC. Ideal for EP4-mediated epithelial regeneration, joint homeostasis, and inflammation-driven carcinogenesis studies. Validated for in vitro TNF-α inhibition assays.

Molecular Formula C24H30F2N4O3
Molecular Weight 460.5 g/mol
Cat. No. B8107633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKAG-308
Molecular FormulaC24H30F2N4O3
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C)C(C=CC2C(CC3C2C(C(=CCCCC4=NNN=N4)O3)(F)F)O)O
InChIInChI=1S/C24H30F2N4O3/c1-14-6-5-7-16(12-14)15(2)18(31)11-10-17-19(32)13-20-23(17)24(25,26)21(33-20)8-3-4-9-22-27-29-30-28-22/h5-8,10-12,15,17-20,23,31-32H,3-4,9,13H2,1-2H3,(H,27,28,29,30)/b11-10+,21-8-/t15-,17+,18-,19-,20+,23-/m1/s1
InChIKeyKSELABKNBIUMGG-YGBAREPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KAG-308 Procurement Guide: Quantified Selectivity, Oral Bioavailability & In Vivo Efficacy for EP4 Agonist Selection


KAG-308 (CAS: 1215192-68-9) is a small-molecule, orally bioavailable agonist that exhibits high potency and selectivity for the prostaglandin E2 receptor subtype 4 (EP4) [1]. It has demonstrated well-characterized pharmacological and pharmacokinetic profiles in preclinical models of inflammatory and degenerative diseases [2]. KAG-308 is a research compound that has advanced to Phase 2 clinical evaluation for ulcerative colitis (UC), indicating a level of validation beyond basic research tools [3].

Why Generic Substitution Fails: KAG-308's Quantified Receptor Selectivity & In Vivo Differentiation Preclude Simple EP4 Agonist Interchange


Within the prostanoid receptor family, high structural homology between EP2 and EP4 subtypes often leads to off-target activation by non-selective agonists, confounding experimental interpretation [1]. Furthermore, a critical barrier for the therapeutic utility of EP4 agonists has been the lack of compounds with validated oral bioavailability and proven disease-modifying efficacy in vivo [2]. KAG-308 directly addresses these challenges with published, quantitative data demonstrating a clear differentiation from standard-of-care comparators (e.g., sulfasalazine) and a unique ability to penetrate target tissues like synovium and cartilage [3].

Quantitative Evidence Guide for KAG-308: Differentiated Potency, Selectivity & Efficacy Metrics vs. Comparators


Receptor Selectivity Profiling: KAG-308 Exhibits Quantified EP4 Selectivity Over EP1, EP2, EP3, and IP Receptors

KAG-308 is characterized as an EP4-selective agonist with binding affinity (Ki) and functional activity (EC50) quantified across multiple prostanoid receptors, demonstrating a clear selectivity window over closely related EP2, EP1, EP3, and IP receptors .

EP4 receptor Prostanoid receptor Receptor selectivity Off-target activity

Head-to-Head In Vivo Efficacy Comparison: KAG-308 vs. Sulfasalazine (SASP) in DSS-Induced Colitis Model

In a head-to-head comparison within a dextran sulfate sodium (DSS)-induced colitis mouse model, KAG-308 demonstrated a statistically significant and therapeutically meaningful advantage over the standard-of-care drug sulfasalazine (SASP) [1].

Ulcerative colitis Inflammatory bowel disease Mucosal healing Preclinical efficacy

Target Tissue Distribution: Quantified Penetration of KAG-308 into Synovium and Cartilage Following Oral Administration

KAG-308 exhibits quantifiable distribution into key target tissues of the joint, which is a critical differentiator for compounds intended for osteoarthritis research [1].

Osteoarthritis Pharmacokinetics Tissue distribution Synovium Cartilage

Disease-Modifying Efficacy in Osteoarthritis: KAG-308 Suppresses Chondrocyte Hypertrophy and Synovitis In Vivo

In a surgically induced mouse model of knee osteoarthritis, oral administration of KAG-308 led to significant suppression of both cartilage degeneration and synovitis, key hallmarks of disease progression [1].

Osteoarthritis Chondrocyte hypertrophy Synovitis Disease-modifying therapy

Colorectal Carcinogenesis Prevention: KAG-308 Demonstrates Superior Long-Term Outcomes vs. Sulfasalazine

In a mouse model of colitis-associated cancer (CAC), long-term oral administration of KAG-308 resulted in a significant reduction in tumor development and mortality, outcomes that were not observed with sulfasalazine [1].

Colitis-associated cancer Chemoprevention Colorectal carcinogenesis Long-term efficacy

Potent TNF-α Inhibition: KAG-308 Exhibits Functional Activity in Primary Human Cells

KAG-308's anti-inflammatory mechanism is supported by its potent inhibition of tumor necrosis factor-alpha (TNF-α) production in both human peripheral whole blood and isolated T cells [1].

TNF-α Cytokine inhibition Anti-inflammatory Primary human cells

Recommended Research and Industrial Application Scenarios for KAG-308 Based on Validated Quantitative Evidence


Investigating EP4-Mediated Mucosal Healing and Inflammation Resolution in Preclinical IBD Models

KAG-308 is the optimal selection for research programs studying the role of EP4 receptor activation in promoting mucosal healing and resolving inflammation in the gastrointestinal tract. Its demonstrated superiority over sulfasalazine in promoting histological mucosal healing in a DSS-colitis model makes it a powerful tool for investigating disease-modifying mechanisms that are not addressed by conventional therapies [1]. Researchers seeking to explore EP4-mediated epithelial regeneration and anti-inflammatory pathways will find KAG-308 to be a well-characterized and validated pharmacological probe [1].

Probing EP4-Mediated Chondroprotection and Synovial Inflammation in Osteoarthritis Research

For research into osteoarthritis (OA), KAG-308 provides a unique opportunity to investigate the potential of an orally administered EP4 agonist to achieve disease-modifying effects. Its documented ability to penetrate synovium and cartilage after oral dosing, coupled with its efficacy in suppressing chondrocyte hypertrophy and synovitis in a surgical OA model, makes it an essential tool for studying the EP4 pathway in joint homeostasis and degeneration [2]. This is particularly valuable for programs aiming to validate EP4 as a target for structure-modifying OA drugs.

Exploring EP4 Agonism in Long-Term Colitis-Associated Cancer (CAC) Chemoprevention Studies

KAG-308 is uniquely positioned for research into the complex relationship between chronic inflammation and carcinogenesis. Its proven ability to prevent colorectal carcinogenesis and improve survival in an AOM/DSS-induced CAC model, in stark contrast to the marginal effects of sulfasalazine, provides a solid foundation for mechanistic studies [1]. Investigators can utilize KAG-308 to dissect the role of EP4 signaling in the transition from chronic colitis to dysplasia and cancer, as well as to evaluate the chemopreventive potential of EP4-targeted therapies.

Validating EP4-Dependent Anti-Inflammatory Mechanisms in Human Primary Cell Assays

KAG-308 serves as a reliable and potent tool for in vitro studies designed to confirm EP4 receptor-mediated effects on cytokine production. Its demonstrated ability to potently inhibit TNF-α production in human peripheral whole blood and isolated T cells provides a robust and physiologically relevant assay system for probing downstream signaling pathways and gene expression changes driven by EP4 activation [1]. This ensures that in vitro findings are more likely to translate to in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for KAG-308

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.